molecular formula C13H11BrFN5 B12248296 N-(4-bromo-2-fluorophenyl)-9-ethyl-9H-purin-6-amine

N-(4-bromo-2-fluorophenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12248296
M. Wt: 336.16 g/mol
InChI Key: PJQJWOROCCWTTH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-9-ethyl-9H-purin-6-amine: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 4-bromo-2-fluorophenyl group and an ethyl group

Properties

Molecular Formula

C13H11BrFN5

Molecular Weight

336.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C13H11BrFN5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-10-4-3-8(14)5-9(10)15/h3-7H,2H2,1H3,(H,16,17,19)

InChI Key

PJQJWOROCCWTTH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 9-ethyl-9H-purine-6-amine.

    Coupling Reaction: The key step involves the coupling of 4-bromo-2-fluoroaniline with 9-ethyl-9H-purine-6-amine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms on the phenyl ring. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation and Reduction: The purine ring system can be subjected to oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate or reduction with sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in water or acetone.

    Reduction: Sodium borohydride in ethanol or methanol.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of boronic acids and bases like potassium carbonate.

Major Products:

    Substitution Reactions: Formation of substituted derivatives with different nucleophiles.

    Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules for research purposes.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in organometallic chemistry.

Biology and Medicine:

    Drug Development: The compound’s purine structure makes it a potential candidate for drug development, particularly in the field of oncology and antiviral research.

    Biological Probes: It can be used as a probe to study biological processes involving purine derivatives.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors that recognize purine derivatives, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antiviral activity.

Comparison with Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-(ethylamino)-3-pyridinesulfonamide
  • 4-bromo-2-fluorobiphenyl
  • 4’-bromo-2’-fluoroacetanilide

Comparison:

  • Structural Differences: While these compounds share the 4-bromo-2-fluorophenyl group, they differ in their core structures (e.g., purine vs. biphenyl vs. pyridine).
  • Unique Properties: N-(4-bromo-2-fluorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its purine core, which imparts specific biological activities and chemical reactivity not found in the other compounds.
  • Applications: The purine derivative is more likely to be explored in drug development and biological research, while the others may find applications in material science or as intermediates in organic synthesis.

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